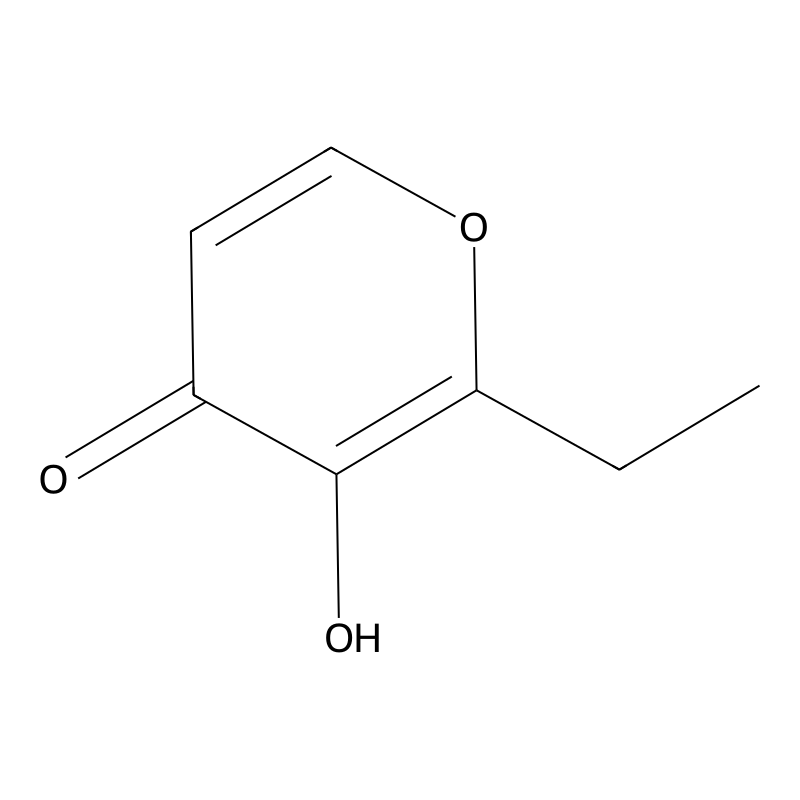

Ethyl maltol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Food Science Applications:

Ethyl maltol is primarily used in the food industry as a flavor enhancer and aroma modifier. Its intense sweetness and fruity, caramel-like aroma make it a valuable additive in various products, including:

- Candy and baked goods: Enhances the sweetness and fruity notes in candies, cookies, chewing gum, and ice cream [].

- Beverages: Improves the flavor profile of soft drinks, coffee, tea, and alcoholic beverages [].

- Chocolate: Strengthens the chocolate flavor and masks any bitterness [].

Researchers have investigated its ability to:

- Extend shelf-life: Ethyl maltol may contribute to the preservation of food by inhibiting the growth of certain microorganisms [].

- Enhance film uniformity: Its properties can improve the formation and stability of films used in food packaging [].

Potential Health Benefits:

While primarily used as a food additive, some research has explored potential health benefits of ethyl maltol:

- Anti-melanoma properties: Studies suggest it may exhibit anti-cancer properties against melanoma, a type of skin cancer, though further research is needed [].

Toxicity Studies:

- Interaction with iron: Studies have investigated the potential toxicity of iron complexes formed with ethyl maltol during the preparation of certain dishes, like the Chinese hot-pot, where iron cookware interacts with the flavoring agent.

Analytical Applications:

Ethyl maltol serves as an analytical reference standard for detecting and quantifying its presence in food samples using techniques like spectrophotometry [].

Ethyl maltol is an organic compound with the chemical formula C₇H₈O₃. It is a derivative of maltol, differing by the substitution of a methyl group with an ethyl group. This compound appears as a white crystalline solid and possesses a sweet aroma reminiscent of caramelized sugar and cooked fruit, making it a popular flavor enhancer in various food products. Ethyl maltol is known for its high potency, being four to six times more effective than its precursor, maltol, in flavoring applications .

In terms of solubility, ethyl maltol is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and chloroform. The melting point of ethyl maltol ranges from 89 to 92 degrees Celsius .

The synthesis of ethyl maltol often involves reactions with halogens and Grignard reagents. For example, treating α-ethylfurfuryl alcohol with halogen leads to the formation of 4-halo-6-hydroxy-2-ethyl-2H-pyran-3(6H)-one, which can be hydrolyzed to yield ethyl maltol .

Ethyl maltol exhibits several biological activities that contribute to its utility as a food additive. It has been noted for its ability to suppress acidity and relieve bitterness, making it valuable in enhancing the taste profile of various food products. Additionally, ethyl maltol has shown potential antibacterial properties and may help prolong the shelf life of food items by inhibiting spoilage .

Furthermore, its interaction with amino acids enhances meat flavors and can replace nitrites in processed meats, helping maintain color while improving taste .

Several methods have been developed for synthesizing ethyl maltol:

- Halogenation Method: This involves reacting α-ethylfurfuryl alcohol with halogens to produce 4-halo-6-hydroxy-2-ethyl-2H-pyran-3(6H)-one, which is then hydrolyzed to form ethyl maltol.

- Grignard Reaction: In this method, ethylmagnesium bromide is reacted with α-alkanal under controlled temperatures (0–10 degrees Celsius) followed by chlorination and hydrolysis .

- Reflux Method: A mixture containing the appropriate precursors is refluxed at elevated temperatures (50–80 degrees Celsius) after initial reactions occur at lower temperatures, leading to the formation of ethyl maltol through crystallization and purification steps .

Ethyl maltol is widely used across various industries due to its unique flavor-enhancing properties:

- Food Industry: It serves as a flavoring agent in confectioneries, beverages, and baked goods.

- Tobacco Industry: Ethyl maltol is employed to improve the flavor profile of tobacco products.

- Cosmetics: It is utilized in fragrances due to its sweet aroma.

- Pharmaceuticals: Its properties may enhance the palatability of certain medicinal formulations .

Research indicates that ethyl maltol interacts significantly with iron ions, forming colored complexes that can be used as indicators for purity or concentration levels in solutions. This interaction necessitates careful handling and storage away from iron-containing materials to avoid unwanted color changes and degradation of quality .

Additionally, studies have shown that ethyl maltol enhances the sensory attributes of food products when combined with other flavor compounds or amino acids, making it a versatile ingredient in flavor formulation .

Ethyl maltol shares structural similarities with several other compounds that also serve as flavor enhancers or aroma agents. Here are some notable comparisons:

| Compound | Structure | Potency | Unique Features |

|---|---|---|---|

| Maltol | C₆H₆O₃ | Baseline | Naturally occurring; less potent than ethyl maltol |

| 3-Hydroxybutyric Acid | C₄H₈O₃ | Moderate | Involved in metabolic processes; not primarily a flavor agent |

| Furaneol | C₇H₈O₄ | Moderate | Has a fruity aroma; used in fruit flavors |

| Vanillin | C₈H₈O₃ | High | Derived from vanilla; widely used in baking |

Ethyl maltol's unique combination of sweetness and fruit-like aroma distinguishes it from these similar compounds, particularly due to its higher potency and specific applications in enhancing flavors across various food products .

Physical Description

Solid

White crystalline powder; Sweet fruit-like aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 2210 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 2204 of 2210 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

4H-Pyran-4-one, 2-ethyl-3-hydroxy-: ACTIVE